molecular formula C4H8N4O2 B8084740 (2S,3S)-2-amino-3-azidobutanoic acid

(2S,3S)-2-amino-3-azidobutanoic acid

Cat. No. B8084740
M. Wt: 144.13 g/mol
InChI Key: VFSRYBKOKKWXQW-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-amino-3-azidobutanoic acid is a useful research compound. Its molecular formula is C4H8N4O2 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Stereochemical Analysis : The total synthesis and stereochemistry determination of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator, involved the chelate-enolate Claisen rearrangement as a key step, suggesting potential applications in agricultural chemistry (Morimoto et al., 2002).

  • Preparation of Enantiomerically Pure Derivatives : Research on the preparation of enantiomerically pure derivatives of 3-amino and 3-mercaptobutanoic acid, including (R)-3-azidobutanoic acid, highlights its relevance in the synthesis of specific amino acids and their derivatives (Griesbeck & Seebach, 1987).

  • Development of Aza-Kahalalide F Analogues : A study on the solid-phase synthesis of Kahalalide F analogues reported the efficient synthesis of N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid, precursor of the aza-threonine, demonstrating its application in peptide synthesis and pharmaceutical research (Izzo et al., 2010).

  • Biocatalysis Approach for Synthesis : The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved using a systems biocatalysis approach, combining an aldol reaction with a stereoselective transamination, underscoring its significance in green chemistry and biocatalysis (Hernández et al., 2017).

  • Facile Synthesis of Amino Acids : Research on the facile synthesis of (2S,3R)-3-amino-2-hydroxycarboxylic acids, key components of Amastatin and Bestatin, from oxazolidinones highlights its potential in the synthesis of bioactive compounds and antibiotics (Ishibuchi et al., 1992).

  • Application in Complex Peptide Synthesis : A review on the synthesis of azido acids and their application in the preparation of complex peptides emphasizes the role of azido acids, including (2S,3S)-2-amino-3-azidobutanoic acid, in the synthesis of branched and cyclic peptides, crucial for pharmaceutical research (Moreira et al., 2020).

  • Greener Synthesis Approaches : An investigation into a greener synthesis of (S)-3-aminobutanoic acid presents an enantioselective chemoenzymatic synthesis process, contributing to environmentally friendly chemical processes (Weiss et al., 2010).

properties

IUPAC Name

(2S,3S)-2-amino-3-azidobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c1-2(7-8-6)3(5)4(9)10/h2-3H,5H2,1H3,(H,9,10)/t2-,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRYBKOKKWXQW-HRFVKAFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.